molecular formula C25H24B4O8 B3028063 (Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid CAS No. 153035-55-3

(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

Cat. No.: B3028063
CAS No.: 153035-55-3
M. Wt: 495.7
InChI Key: HUKKNLZHFLXUKJ-UHFFFAOYSA-N
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Description

(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid (CAS: 153035-55-3, molecular formula: C₂₅H₂₄B₄O₈, molecular weight: 495.70 g/mol) is a tetrahedral monomer featuring a central methane core symmetrically bonded to four benzene rings, each terminated with a boronic acid group (-B(OH)₂) at the para position . This compound is a cornerstone in synthesizing covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs) due to its four reactive boronic acid groups, which facilitate high-yield condensation reactions .

Properties

IUPAC Name

[4-[tris(4-boronophenyl)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24B4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16,30-37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKKNLZHFLXUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)B(O)O)(C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24B4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

939401-91-9
Details Compound: Boronic acid, B,B′,B′′,B′′′-(methanetetrayltetra-4,1-phenylene)tetrakis-, homopolymer
Record name Boronic acid, B,B′,B′′,B′′′-(methanetetrayltetra-4,1-phenylene)tetrakis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939401-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20673558
Record name [Methanetetrayltetra(4,1-phenylene)]tetraboronic acid
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Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-55-3
Record name [Methanetetrayltetra(4,1-phenylene)]tetraboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153035-55-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Reactants: Phenylboronic acid and benzaldehyde.

    Conditions: The reaction is usually carried out under heating with appropriate solvents and catalysts to facilitate the formation of the desired product[][1].

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis likely follows similar principles as laboratory methods but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Similar to oxidation, reduction reactions are possible but less commonly reported.

    Substitution: It is prominently used in substitution reactions, particularly in cross-coupling reactions like the Suzuki coupling[][1].

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Conditions: These reactions typically require heating and inert atmosphere conditions to prevent unwanted side reactions[][1].

Major Products

Scientific Research Applications

(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid, also known as Tetra(4-hydroxyborylphenyl)methane or MTBBA, with the CAS No 153035-55-3, is a molecule with a methane core connected to four benzene rings, each bearing a boronic acid group . This unique structure gives it a variety of applications, especially in organic synthesis, biochemical and physiological studies .

Scientific Research Applications

This compound has a variety of applications in scientific research . It is widely used in organic synthesis as a reagent for synthesizing a variety of organic compounds . In addition, this compound has been used for numerous biochemical and physiological studies in both in vitro and in vivo models . It has been used to study the effects of boron on metabolism, as well as its role in the synthesis of proteins and other cellular components . this compound has also been used to study the effects of boron on various enzymes and pathways, such as the cytochrome P450 system .

  • Organic Synthesis MTBBA is used in organic synthesis as a reagent . The four boronic acid groups enable multivalent interactions with other molecules, allowing for the creation of complex molecular architectures with specific functionalities. For example, it has been shown to be effective in synthesizing complex dendrimers and other macromolecules with potential applications in drug delivery and materials science.
  • Suzuki-Miyaura cross-coupling reactions TPB acid acts as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions create carbon-carbon bonds between organic molecules, forming the backbones of numerous complex organic structures.

Environmental Applications

Tetra(4-hydroxyborylphenyl)methane has been used in simulations to study the environmental effects of pollution and has demonstrated photocatalytic activity for the degradation of toxic substances .

Usage

This compound has a variety of applications in scientific research . It is widely used in organic synthesis, as it is a useful reagent for synthesizing a variety of organic compounds . In addition, this compound has been used for numerous biochemical and physiological studies in both in vitro and in vivo models . It has been used to study the effects of boron on metabolism, as well as its role in the synthesis of proteins and other cellular components . this compound has also been used to study the effects of boron on various enzymes and pathways, such as the cytochrome P450 system .

It can be used to study the effects of boron on various enzymes and pathways, such as the cytochrome P450 system .

Comparison with Similar Compounds

Key Properties:

  • Structural Rigidity: The tetrahedral geometry imparts rigidity, enabling the formation of highly ordered, nanoporous structures .
  • Functionality : The boronic acid groups participate in reversible covalent bonding, critical for stimuli-responsive materials .
  • Applications : Primarily used in gas adsorption (e.g., methane storage), catalysis, and biosensors .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Central Atom/Group Molecular Formula Key Features Applications References
(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid Methane (C) C₂₅H₂₄B₄O₈ Tetrahedral, rigid, 4 boronic acid groups COFs, gas storage, catalysis
(Silanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid Silicon (Si) C₂₄H₂₄B₄O₈Si Silicon core, similar geometry, higher hydrolytic stability PAFs, moisture-resistant frameworks
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid Ethene (C=C) C₂₆H₂₄B₄O₈ Planar ethene bridge, extended conjugation Fluorescent biosensors
Porphyrin-tetraboronic acid derivatives Porphyrin macrocycle Varies (e.g., C₄₄H₃₄B₄N₄O₈) Photoresponsive, metal-coordination sites Photodynamic therapy, catalysis

Functional Performance

Table 2: Performance Metrics in Gas Adsorption and Catalysis

Compound BET Surface Area (m²/g) Methane Uptake (cm³/g at 36 atm) Catalytic Efficiency (Knoevenagel reaction) References
Methanetetrayltetrakis(...)tetraboronic acid 500–600 240 Moderate (70% yield)
Silanetetrayltetrakis(...)tetraboronic acid ~400 180 Low (50% yield)
PbMTA (lead-MTA framework) 300–350 N/A High (90% yield)
  • Methane Storage : The methane-based compound outperforms silane and ethene analogues due to optimal pore size (3.8–28.8 Å) and rigidity .
  • Catalysis: PbMTA frameworks (using methanetetrayl ligands) achieve 90% yield in Knoevenagel condensation, attributed to accessible nitrogen bridges and pore structure .

Stability and Toxicity

  • Chemical Stability : The methane-based compound is stable under standard conditions but sensitive to prolonged moisture. The silane analogue resists hydrolysis .
  • Toxicity: Classified as a Category 2A eye irritant (H319). No significant respiratory or carcinogenic risks reported .

Biological Activity

(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid, with the chemical formula C25H24B4O8 and CAS number 153035-55-3, is a tetraboronic acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The structure of this compound can be represented as follows:

  • Molecular Formula : C25H24B4O8
  • Molecular Weight : 495.71 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : OB(C1=CC=C(C(C2=CC=C(B(O)O)C=C2)(C3=CC=C(B(O)O)C=C3)C4=CC=C(B(O)O)C=C4)C=C1)O

Physical Properties

The compound is characterized by its tetravalent boron atoms which are crucial for its reactivity and interaction with biological systems.

Research indicates that this compound exhibits several biological activities primarily attributed to its boron-containing structure. Boron compounds are known to interact with various biomolecules, influencing cellular processes such as:

  • Enzyme Inhibition : Boron compounds can inhibit enzymes by forming covalent bonds with active site residues.
  • Cell Signaling Modulation : They may modulate signaling pathways by interacting with phosphoproteins or other signaling molecules.

Therapeutic Applications

  • Cancer Treatment : Some studies suggest that boronic acids can be utilized in cancer therapy due to their ability to inhibit proteasomes, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Diabetes Management : Research indicates that boron compounds may improve insulin sensitivity and glucose metabolism.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of boronic acids, including this compound. Results indicated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus50

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a BS-approved fume hood for handling to minimize inhalation risks .
  • Storage : Store in tightly sealed containers in cool, dry, and well-ventilated areas away from direct sunlight or heat sources. Avoid incompatibles like strong acids, bases, and oxidizers .
  • Spill Management : Contain spills using sand or vermiculite, transfer to a sealed container, and dispose via certified hazardous waste services. Avoid water jets for cleanup to prevent dispersion .

Q. How is the chemical structure of this compound characterized?

  • Analytical Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves the tetrahedral geometry and confirms pore dimensions (e.g., 16×16 Ų in PbMTA frameworks) .
  • Infrared Spectroscopy (IR) : Identifies boronic acid (-B(OH)₂) functional groups via O-H stretching (~3200–3400 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Elemental Analysis : Validates molecular composition (C₂₅H₂₄B₄O₈, MW 495.70) with ≤0.5% deviation from theoretical values .

Q. What are the known limitations in toxicity and ecotoxicological data for this compound?

  • Current Knowledge Gaps :

  • Acute/chronic toxicity, bioaccumulation potential, and soil mobility remain uncharacterized due to its primary use in R&D .
  • Mitigation Strategy : Treat the compound as potentially hazardous. Use ALARA (As Low As Reasonably Achievable) exposure principles and adhere to institutional biosafety protocols .

Advanced Research Questions

Q. How can this compound be utilized in covalent organic framework (COF) synthesis?

  • Functionalization Strategy :

  • Truncation Unit Functionalization (TUF) : Replace one boronic acid group with a target functional moiety (e.g., -NH₂ or -COOH) to create triangular triboronic acid derivatives. Co-condense these with unmodified monomers to integrate task-specific sites into COF-102-like structures .
  • Self-Condensation : Under solvothermal conditions (e.g., 120°C in dioxane/mesitylene), the tetrahedral monomer forms 3D porous networks with surface areas >1000 m²/g .

Q. What experimental designs are recommended to resolve contradictions in gas adsorption data for MOFs derived from this compound?

  • Data Discrepancy Analysis :

  • Isotherm Reproducibility : Standardize activation protocols (e.g., solvent exchange with supercritical CO₂) to ensure consistent pore accessibility. Compare Ar (77 K) and CO₂ (273 K) adsorption isotherms to assess micropore vs. mesopore contributions .
  • In Situ Characterization : Use synchrotron-based powder XRD to monitor framework flexibility during gas uptake, identifying structural rearrangements that may explain hysteresis .

Q. How can catalytic performance of MOFs incorporating this compound be optimized for Knoevenagel condensation?

  • Process Variables :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance substrate diffusion into pores. Avoid protic solvents to prevent boronic acid deactivation .
  • Temperature Gradients : Test reactions between 50–120°C to balance reaction kinetics and framework stability. Monitor yield vs. time to identify thermal degradation thresholds .
  • Post-Synthetic Modification (PSM) : Graft Lewis acidic sites (e.g., Zr⁴⁺ clusters) onto the framework via solvent-assisted ligand incorporation (SALI) to boost catalytic turnover .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Reactant of Route 2
(Methanetetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

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